molecular formula C14H19N3O3S B2953837 N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 2097867-15-5

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2953837
CAS No.: 2097867-15-5
M. Wt: 309.38
InChI Key: XBHAETLNJOKMCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a chemical compound supplied for research and development purposes. It is identified by the CAS Registry Number 2097867-15-5 and has a molecular formula of C 14 H 19 N 3 O 3 S, corresponding to a molecular weight of 309.38 g/mol . The compound's structure features a 1H-pyrazole-4-carboxamide core, which is a scaffold of significant interest in medicinal and agrochemical research, linked to a thiophen-3-ylpropyl moiety via a hydroxy-methyl group . This specific molecular architecture, combining heteroaromatic systems, suggests potential for diverse investigative applications. Researchers can leverage this compound as a key intermediate or building block in the synthesis of more complex molecules. It may also serve as a candidate for high-throughput screening campaigns to identify new bioactive substances. While the precise mechanism of action for this specific molecule is not fully delineated, compounds within this structural class have been explored for various biological activities. Researchers are encouraged to independently determine the compound's specific properties and applicability for their projects, which may include areas such as chemical biology, pharmacology, and material science. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should review all available safety data prior to use.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S/c1-14(19,6-10-4-5-21-8-10)9-15-12(18)11-7-17(2)16-13(11)20-3/h4-5,7-8,19H,6,9H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHAETLNJOKMCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNC(=O)C2=CN(N=C2OC)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common route includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the thiophene ring via cross-coupling reactions. The final steps often involve functional group modifications to introduce the hydroxy, methoxy, and carboxamide groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carboxamide group would produce an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: Use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole and Thiophene Moieties

Compound A : N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide (CAS: 2034451-14-2)
  • Molecular Formula : C₁₉H₂₃N₅OS (MW: 369.5 g/mol)
  • Key Structural Differences :
    • Replaces the hydroxy-methyl group in the target compound with a cyclopropyl-substituted pyrazole.
    • Features a trimethylpyrazole carboxamide instead of the methoxy-methyl pyrazole in the target.
  • Implications: The cyclopropyl group may enhance metabolic stability due to reduced oxidative metabolism .
Compound B : 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide
  • Key Structural Differences: Contains a cyanoacrylamide moiety instead of a carboxamide. Substituted with a phenyl group on the pyrazole ring and a thiophen-2-yl group (vs. thiophen-3-yl in the target compound).
  • Implications: The cyanoacrylamide group is associated with kinase inhibition and anticancer activity . Thiophen-2-yl substitution may alter electronic properties compared to thiophen-3-yl, affecting binding interactions in biological targets.

Pharmacological and Physicochemical Properties

Property Target Compound Compound A Compound B
Molecular Weight Not reported 369.5 g/mol Not reported
Key Functional Groups Hydroxy, methoxy, carboxamide Cyclopropyl, trimethyl Cyanoacrylamide, phenyl
Potential Bioactivity Unknown Undisclosed Anticancer (inference)

Expert Analysis of Structural Impact

  • Hydroxy Group : The hydroxyl group in the target compound may improve solubility but increase susceptibility to Phase II metabolism (e.g., glucuronidation).
  • Methoxy vs.
  • Thiophene Position : Thiophen-3-yl substitution (target) vs. thiophen-2-yl (Compound B) may influence π-π stacking or steric hindrance in target binding .

Biological Activity

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its potential therapeutic applications.

Chemical Structure and Properties

Chemical Formula : C13H16N2O3S
Molecular Weight : 280.35 g/mol
IUPAC Name : this compound

The compound features a pyrazole ring, a thiophene moiety, and a hydroxymethyl group, which contribute to its biological activity through various interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes, receptors, and nucleic acids. The functional groups present in the structure allow for:

  • Hydrogen Bonding : Facilitates interactions with biological macromolecules.
  • Coordination with Metal Ions : Enhances binding affinity to certain enzymes.
  • Non-covalent Interactions : Influences receptor binding and modulation of signaling pathways.

Antimicrobial Activity

Compounds similar to this compound have demonstrated significant antimicrobial properties. For instance, studies have shown that related structures exhibit inhibitory effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli . While specific data on this compound is limited, its structural similarities suggest potential efficacy against microbial infections.

Antiviral Activity

Research indicates that pyrazole derivatives can serve as promising antiviral agents. A study highlighted the effectiveness of certain pyrazolo[3,4-d]pyrimidine derivatives against viral targets, suggesting that modifications in the pyrazole structure can enhance antiviral activity . The compound's ability to inhibit viral replication could be explored further in clinical settings.

Anti-inflammatory Properties

This compound may also exhibit anti-inflammatory effects. Compounds in the pyrazole class have shown significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

  • In Vitro Studies : A recent study evaluated the anti-inflammatory effects of related pyrazole compounds, demonstrating up to 85% inhibition of TNF-alpha at concentrations comparable to standard anti-inflammatory drugs .
  • Antimicrobial Screening : In a comparative analysis, several derivatives were tested against multiple bacterial strains. Results indicated that compounds with similar structural features exhibited varying degrees of antimicrobial activity, reinforcing the need for further exploration of this compound's efficacy .
  • Molecular Docking Studies : Computational studies have predicted favorable binding interactions between this compound and key biological targets involved in inflammation and infection pathways. Such studies are crucial for understanding the potential therapeutic mechanisms at play .

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of Staphylococcus aureus and E. coli
AntiviralPotential efficacy against viral replication
Anti-inflammatoryInhibition of TNF-alpha and IL-6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.